![molecular formula C27H44O3 B1251127 5,6-24(S),25-Diepoxycholesterol CAS No. 220066-69-3](/img/structure/B1251127.png)
5,6-24(S),25-Diepoxycholesterol
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Overview
Description
5,6-24(S),25-Diepoxycholesterol is a cholestanoid.
Scientific Research Applications
Synthesis of Ligands for Oxysterol Receptors
5,6-24(S),25-Diepoxycholesterol is synthesized as an agonist for liver X receptors (LXRs), a subtype of nuclear receptors important in cholesterol metabolism. One example is the synthesis of 5α,6α:24S,25-diepoxycholesterol as an LXRα subtype selective agonist (Zhou, Zhen, & Zhou, 2003).
Role in Metabolic Regulation
5,6-24(S),25-Diepoxycholesterol, as part of the oxysterol group, is implicated in metabolic regulation. It acts as a high-affinity ligand for liver X receptor alpha, playing a significant role in liver function and lipid metabolism (Zhang, Li, Blanchard, Lear, Erickson, & Spencer, 2001).
Cytotoxic Properties
Research has shown that 5,6-24(S),25-Diepoxycholesterol has cytotoxic properties against cancer cell lines. It was identified as one of the cytotoxic oxygenated desmosterols isolated from the marine red alga Galaxaura marginata (Sheu, Huang, & Duh, 1996).
Cholesterol 25-Hydroxylation Activity
5,6-24(S),25-Diepoxycholesterol is involved in the cholesterol 25-hydroxylation process, catalyzed by enzymes like CYP3A. This process is significant in the regulation of lipid metabolism (Honda et al., 2011).
Role in Neurodegenerative Diseases
5,6-24(S),25-Diepoxycholesterol is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), indicating its involvement in neuronal apoptosis and disease progression (Kim et al., 2017).
Impact on Brain Cholesterol Homeostasis
This compound is studied for its role in brain cholesterol homeostasis, specifically in the context of neurological diseases. Its production by primary human astrocytes suggests a significant role in the CNS (Wong, Quinn, Guillemin, & Brown, 2007).
Involvement in Chronic Obstructive Pulmonary Disease
5,6-24(S),25-Diepoxycholesterol is involved in the pathogenesis of chronic obstructive pulmonary disease (COPD), potentially influencing neutrophil infiltration and airway inflammation (Sugiura et al., 2012).
Role in Cancer Development and Progression
Recent research has highlighted the pathogenic role of 5,6-24(S),25-Diepoxycholesterol in cancer development and progression, emphasizing its importance in etiology and progression of various types of cancer (Ejam et al., 2023).
properties
CAS RN |
220066-69-3 |
---|---|
Product Name |
5,6-24(S),25-Diepoxycholesterol |
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-15-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1 |
InChI Key |
IUSLCYDEWITGFD-AISCQZDLSA-N |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)O)C)O5)C |
SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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